2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide
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Overview
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide is a complex organic compound with the molecular formula C19H16BrN3O2S . This compound is known for its unique structure, which includes a bromonaphthalene moiety and a phenylcarbamothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide typically involves multiple steps. One common method includes the reaction of 1-bromonaphthalene with an appropriate acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the phenylcarbamothioyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
- **[(1-bromonaphthalen-2-yl)oxy]acetic acid
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromonaphthalene and phenylcarbamothioyl groups allows for diverse interactions and applications, setting it apart from similar compounds.
Properties
IUPAC Name |
1-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c20-18-15-9-5-4-6-13(15)10-11-16(18)25-12-17(24)22-23-19(26)21-14-7-2-1-3-8-14/h1-11H,12H2,(H,22,24)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRSJLUMSLOFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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